2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFCGUVKJAVDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214651 | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-97-5 | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities.
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the synthesis of pharmaceutical compounds and other chemical products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its reactivity and stability in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity and function within the cell .
Biological Activity
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, with the CAS number 1439896-97-5, is a compound that has garnered attention in research due to its potential biological activities. This article explores its biological activities, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C12H13F3O2
- Molecular Weight : 246.23 g/mol
- IUPAC Name : 2,2-dimethyl-3-(4-(trifluoromethyl)phenyl)propanoic acid
- Purity : 97%
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential inhibitor of specific enzymes and its interactions with cellular pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, notably dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The presence of the trifluoromethyl group is critical for enhancing the inhibitory activity against DPP-4 .
2. Antiproliferative Activity
In a series of studies involving structural modifications of related compounds, this compound demonstrated notable antiproliferative effects against cancer cell lines such as HCT-116 and HeLa cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent .
Case Study 1: DPP-4 Inhibition
A study focused on the structure-activity relationship of DPP-4 inhibitors highlighted that the trifluoromethyl substituent enhances binding affinity and selectivity towards the enzyme. This finding suggests that this compound could be developed into a therapeutic agent for managing type 2 diabetes .
Case Study 2: Anticancer Properties
In vitro experiments demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported that modifications to the molecular structure could optimize efficacy while minimizing toxicity to normal cells .
Data Tables
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| DPP-4 Inhibition | Dipeptidyl Peptidase | <10 | |
| Antiproliferative | HCT-116 | 0.69 | |
| Antiproliferative | HeLa | 11 |
The mechanism through which this compound exerts its biological effects appears to involve:
- Enzyme Binding : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells likely occurs through modulation of signaling pathways related to cell growth and survival.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid as histone deacetylase inhibitors (HDACIs). These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. For instance, a series of synthesized compounds based on structural modifications showed IC50 values ranging from 0.69 to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The trifluoromethyl group is believed to play a crucial role in modulating the biological activity of the compound .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. Its unique structure allows it to act as an effective additive in producing high-performance polymers that are resistant to solvents and extreme temperatures .
Coatings and Surface Treatments
Due to its fluorinated nature, this compound is suitable for applications in coatings that require low surface energy and high durability. It can be used in formulations for non-stick surfaces and protective coatings that resist corrosion and wear .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the reaction of trifluoromethylated phenyl compounds with propanoic acid derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production processes, which are essential for scaling up for industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents (HDACIs) | Potent activity against cancer cell lines (IC50: 0.69–11 μM) |
| Anti-inflammatory treatments | Inhibition of pro-inflammatory cytokines | |
| Material Science | High-performance polymers | Enhanced thermal stability and chemical resistance |
| Non-stick coatings | Low surface energy and high durability |
Case Studies
-
Anticancer Activity Study :
A study published in RSC Advances reported the synthesis of various derivatives based on this compound, demonstrating their potential as HDAC inhibitors with significant anticancer properties . -
Polymer Application :
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and resistance to chemical degradation, making them suitable for demanding applications in aerospace and automotive industries .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogues differ in substituent positions, branching, and functional groups, leading to distinct physicochemical and biological profiles:
Industrial and Commercial Relevance
- Pricing: The target compound is priced at €391/50 mg, reflecting its specialized synthesis, while simpler analogues like 3-[4-(trifluoromethyl)phenyl]propanoic acid are commercially available at lower costs (e.g., ¥14,000/25 g) .
- Applications: Derivatives like 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid serve as intermediates in peptide-based drug discovery, underscoring the versatility of this structural class .
Preparation Methods
Step 1: Alkylation of Bromobenzene with Diethyl Malonate
- Reactants: 4-(trifluoromethyl)bromobenzene, diethyl malonate
- Base: Potassium tert-butoxide or sodium hydride
- Solvent: Isosorbide-5-nitrate-dioxane, toluene, or dimethylformamide (DMF)
- Conditions: Temperature range from 0°C to reflux (90–100°C)
- Reaction Time: 8–10 hours
- Outcome: Formation of diethyl 2-(4-(trifluoromethyl)phenyl)malonate (Compound 1)
Step 2: Saponification and Decarboxylation
- Reactants: Crude Compound 1
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Conditions: Reflux with stirring for 4–6 hours
- Outcome: Formation of 2-(4-(trifluoromethyl)phenyl)propanoic acid (Compound 2)
Step 3: Methylation
- Reactants: Crude Compound 2
- Base: Sodium hydride
- Methylating Agent: Methyl sulfate
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reaction at -5°C to reflux (50°C) for 6–10 hours
- Workup: Acidification, filtration, and recrystallization from ethyl acetate
- Outcome: Pure 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Diethyl malonate, KtBuO or NaH, DMF/toluene | 0 to 100 | 8–10 | Crude | Direct use in next step |
| Saponification | NaOH or KOH, ethanol or methanol | Reflux (~78) | 4–6 | Crude | Direct use in next step |
| Methylation | NaH, methyl sulfate, THF | -5 to 50 | 6–10 | 62–63 | Isolated pure product by recrystallization |
The overall yield for the three-step process is approximately 62–63% based on the starting bromobenzene derivative, demonstrating an efficient synthetic route suitable for scale-up.
Analytical and Structural Confirmation
- High-Performance Liquid Chromatography (HPLC): Used to assess product purity, showing a distinct chromatogram for the final acid.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR confirms the substitution pattern and methylation at the alpha carbon.
- Melting Point and Recrystallization: The final product is isolated as a white solid after recrystallization from ethyl acetate, confirming purity and crystallinity.
Alternative Synthetic Insights
Though the main patent describes the above method, related literature on trifluoromethyl-substituted ketones and acids suggests alternative fluorination and chain elongation strategies, including:
- Use of Grignard reagents with diethyl oxalate followed by fluorination (DAST reagent) to introduce trifluoromethyl groups.
- Oxidation and Wittig olefination methods for chain elongation and functional group transformations.
However, these methods are more commonly applied to fluoroketones and related compounds rather than the specific target acid discussed here.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 4-(Trifluoromethyl)bromobenzene or 3,5-bis(trifluoromethyl)bromobenzene |
| Key Reagents | Diethyl malonate, sodium hydride, methyl sulfate |
| Solvents | DMF, toluene, isosorbide-5-nitrate-dioxane, ethanol, THF |
| Reaction Types | Alkylation, saponification, decarboxylation, methylation |
| Temperature Range | 0°C to reflux (up to 100°C) |
| Overall Yield | Approximately 62–63% (three-step process) |
| Purification | Acid-base workup, filtration, recrystallization from ethyl acetate |
| Analytical Techniques | HPLC, 1H NMR, melting point |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution or palladium catalysts for cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in acylation.
- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
- Safety : Handle trifluoromethyl reagents in fume hoods due to volatility .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl groups at C2, trifluoromethylphenyl at C3). The CF₃ group shows a singlet at ~δ 120-130 ppm in ¹⁹F NMR .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%). Mobile phase: acetonitrile/0.1% formic acid (70:30) .
- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H]⁻ ion (expected m/z ~274.2).
- Melting Point Analysis : Compare observed mp (e.g., 177–181°C) with literature to identify impurities .
Q. How should solubility and stability studies be designed for physiological relevance?
Methodological Answer:
- Solvent Systems : Test in PBS (pH 7.4), DMSO (for stock solutions), and simulated gastric fluid. The trifluoromethyl group enhances lipophilicity (logP ~3.5), requiring surfactants (e.g., Tween-80) for aqueous dispersion .
- Stability Protocols : Use accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its physicochemical and biological interactions?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Inversion dimers form via O–H⋯O interactions (bond length ~2.65 Å), influencing crystal packing and solubility .
- Torsional Angles : The dihedral angle between the phenyl and propanoic acid groups (~15°) impacts conformational flexibility and receptor binding.
- Applications : Use Mercury Software (CCDC) to analyze packing motifs for co-crystallization studies or polymorph screening .
Q. What experimental strategies elucidate the compound’s mechanism in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten kinetics with target enzymes (e.g., cyclooxygenase-2). Measure IC₅₀ values under varying pH/temperature.
- Docking Simulations : Use AutoDock Vina to model interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets .
- Mutagenesis : Validate binding sites by introducing point mutations (e.g., Ala-scanning) in enzyme active sites .
Q. How can discrepancies in biological activity data across experimental models be resolved?
Methodological Answer:
- Model Selection : Compare in vitro (cell lines: HEK293, RAW264.7) and in vivo (rodent inflammation models) data. Adjust dosing based on pharmacokinetic parameters (e.g., t₁/₂ = 6–8 hrs) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability. Use meta-analysis tools (e.g., RevMan) to integrate contradictory results .
- Dose-Response Curves : Ensure linearity (R² > 0.95) and test metabolite interference via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
